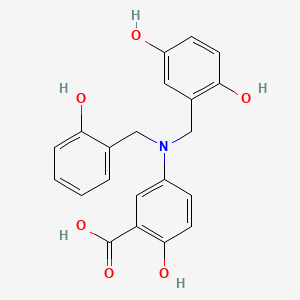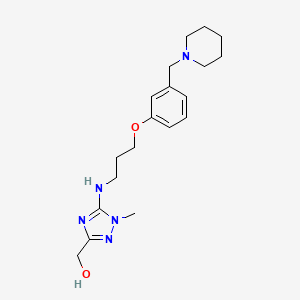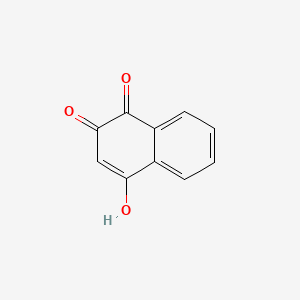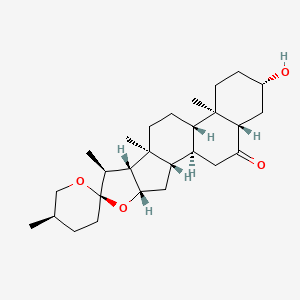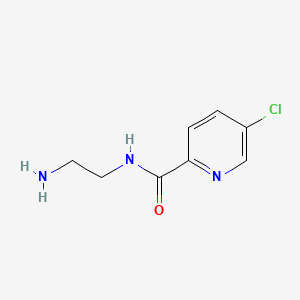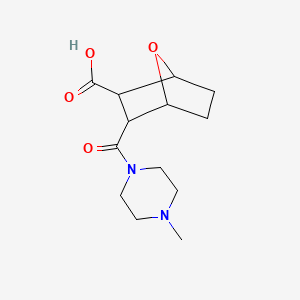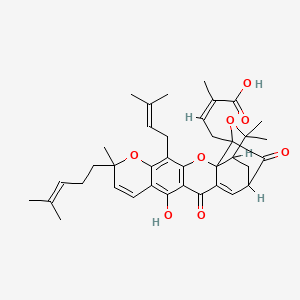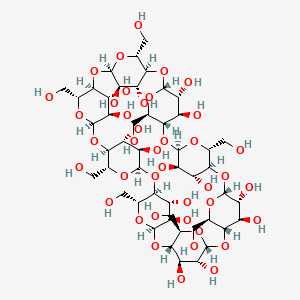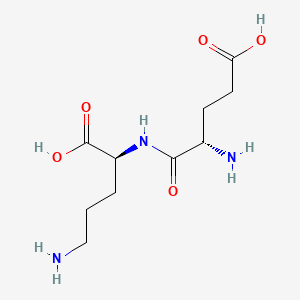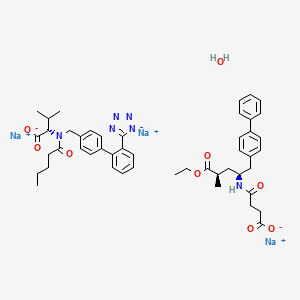
LCZ696 (Valsarta + sacubitril)
Übersicht
Beschreibung
LCZ696, also known as Sacubitril/Valsartan, is a first-in-class, orally bioavailable, and dual-acting angiotensin receptor-neprilysin (ARN) inhibitor. It is used for hypertension and heart failure .
Synthesis Analysis
Sacubitril/Valsartan is a combination drug that has been approved for patients with heart failure . The absorption of sacubitril/valsartan and conversion of sacubitril (prodrug) to sacubitrilat (neprilysin inhibitor) was rapid with maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan (angiotensin receptor blocker) reaching within 0.5, 1.5–2.0, and 2.0–3.0 h, respectively .Molecular Structure Analysis
Sacubitril/Valsartan is a supramolecular complex comprised of the anionic forms of Sacubitril and Valsartan, together with sodium cations and water molecules in the molar ratio of 1:1:3:2.5 .Chemical Reactions Analysis
LCZ696 crystals were prepared successfully by S-valsartan and sacubitril, and characterized by SEM, XRPD, TG-DSC, and ATR-FTIR . The co-crystallization mechanism was controlled by nucleation .Physical And Chemical Properties Analysis
LCZ696 is stable in solid form as well as in aqueous (watery) solution with a pH of 5 to 7, and has a melting point of about 138 °C (280 °F) .Wissenschaftliche Forschungsanwendungen
Heart Failure Treatment
LCZ696 is a combination drug used for treating heart failure . It was approved by the FDA in 2015 following development by Novartis Pharmaceuticals . The drug has shown to improve the symptoms of heart failure .
Hypertension Management
LCZ696 has been used in the treatment of severe hypertension . The safety of LCZ696 was evaluated in patients with severe hypertension in an 8-week, multicenter, open-label study . The LCZ696-based regimen was generally well-tolerated and could present a treatment option for severe hypertension in Asian patients especially in reducing SBP and pulse pressure .
Angiotensin Receptor-Neprilysin Inhibition
LCZ696 acts as an angiotensin receptor-neprilysin inhibitor (ARNI) . After ingestion, LCZ696 delivers systemic exposure to sacubitril (AHU377), a neprilysin inhibitor pro-drug, and valsartan, an ARB .
Co-Crystallization Research
LCZ696 has been the subject of co-crystallization research . In situ ATR-FTIR spectroscopy and imaging and image analysis were applied to the study of the multicomponent co-crystallization process involving S-valsartan and sacubitril in which LCZ696 crystals were formed .
Pharmacokinetic and Pharmacodynamic Effects
Much work has been reported on LCZ696 about its pharmacokinetic and pharmacodynamic effects in the evaluation and clinical testing .
Crystal Characterization
LCZ696 crystals were prepared successfully by S-valsartan and sacubitril, and characterized by SEM, XRPD, TG-DSC and ATR-FTIR . LCZ696 crystals have shown difficulties in filtration mainly due to the small particle size .
Wirkmechanismus
Target of Action
LCZ696, also known as sacubitril/valsartan, is a first-in-class angiotensin receptor neprilysin inhibitor (ARNi) that targets two key systems . The primary targets of LCZ696 are the angiotensin II AT1 receptor and the enzyme responsible for the breakdown of the natriuretic peptides, neprilysin . These targets play crucial roles in the regulation of blood pressure and fluid balance .
Mode of Action
LCZ696 has a unique mode of action that involves simultaneous enhancement of the protective neurohormonal systems of the heart (natriuretic peptide system, NP system) and suppression of the harmful system (renin-angiotensin-aldosterone system, RAAS) . The valsartan component of LCZ696 blocks the angiotensin II AT1 receptors, thereby inhibiting the detrimental effects of RAAS activation . On the other hand, the sacubitril component inhibits neprilysin, an enzyme that breaks down beneficial natriuretic peptides, leading to their increased levels .
Biochemical Pathways
The dual action of LCZ696 on both the NP system and the RAAS leads to a series of downstream effects. By inhibiting the RAAS, LCZ696 reduces vasoconstriction, sodium retention, and maladaptive remodeling . By enhancing the NP system, it promotes vasodilation, natriuresis (excretion of sodium in urine), and diuresis (increased production of urine), and inhibits the secretion of aldosterone .
Pharmacokinetics
After oral administration, the prodrug sacubitril is rapidly metabolized to the active neprilysin inhibitor LBQ657 . Peak plasma concentrations are reached rapidly for valsartan (1.6-4.9 hours), AHU377 (0.5-1.1 hours), and LBQ657 (1.8-3.5 hours) . The pharmacokinetics of LCZ696 supports twice-daily dosing .
Result of Action
Clinical studies have shown that LCZ696 is effective in reducing the risk of cardiovascular death and hospitalization for heart failure in patients with chronic heart failure and reduced ejection fraction . It has been shown to be superior to the ACE-inhibitor enalapril in reducing the risk of cardiovascular death or heart failure hospitalization by 20% .
Action Environment
The action of LCZ696 can be influenced by various environmental factors. For instance, it is usually administered in conjunction with other heart failure therapies, in place of an ACE inhibitor or other angiotensin receptor blocker . The effectiveness of LCZ696 can also be affected by the patient’s health status, including the presence of other diseases and the use of other medications .
Zukünftige Richtungen
The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .
Eigenschaften
IUPAC Name |
trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3.C24H29NO5.3Na.H2O/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;1H2/q;;3*+1;/p-3/t22-;17-,21+;;;;/m01..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLUPHRXIRFONO-JOYYXRJNSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57N6Na3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LCZ696 (Valsarta + sacubitril) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



